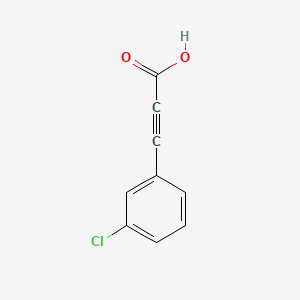

3-(3-Chlorophenyl)propiolic acid

Vue d'ensemble

Description

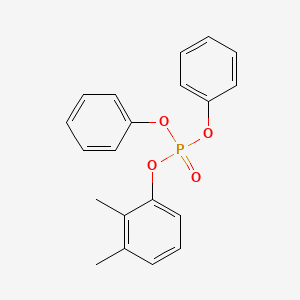

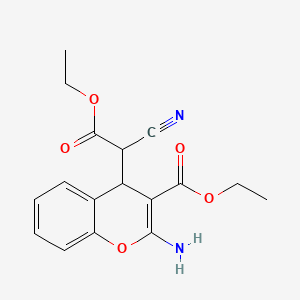

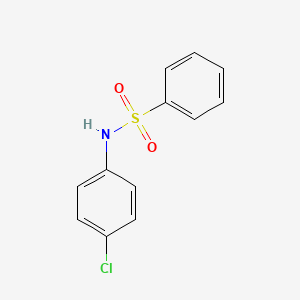

3-(3-Chlorophenyl)propiolic acid is a chemical compound with the molecular formula C9H5ClO2 . It has a molecular weight of 180.59 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5ClO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,(H,11,12) . This indicates the presence of a 3-chlorophenyl group (a benzene ring with a chlorine atom at the 3rd position) and a propiolic acid group (a three-carbon chain with a terminal carboxylic acid group).Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .Applications De Recherche Scientifique

Spectroscopic and Quantum Chemical Studies

- Spectroscopic Characterization and Quantum Chemical Calculations : Studies have been conducted on related chlorophenyl compounds, focusing on their molecular structure and properties. For instance, 3-Chlorophenyl boronic acid has been characterized using quantum chemical calculations and spectral techniques, providing insights into its spectroscopic properties and molecular interactions (Jeelani et al., 2020).

Antimicrobial and Antioxidant Properties

- Antimicrobial Activity : Some derivatives of chlorophenyl compounds have demonstrated significant antimicrobial properties. For example, compounds involving 3-chlorophenyl groups have shown efficacy against various bacterial strains (Rehman et al., 2016).

- Antioxidant Activity : Research indicates that certain chlorophenyl derivatives exhibit antioxidant properties, although their effectiveness in neutralizing superoxide radicals may vary (Arutyunyan et al., 2012).

Environmental Applications

- Removal of Environmental Contaminants : Studies on chlorophenols, closely related to 3-(3-Chlorophenyl)propiolic acid, have explored their removal from aqueous media. This is crucial due to the associated health and environmental risks of chlorophenols (Adeyemi et al., 2020).

Chemical Synthesis and Modification

- Synthesis of Derivatives : Research has focused on the synthesis of various derivatives of chlorophenyl compounds. This includes the development of techniques for synthesizing diarylalkynes from propiolic acid, highlighting the versatility of these compounds in chemical synthesis (Park et al., 2010).

Applications in Organic Reactions

- Role in Organic Reactions : Propiolic acids, including this compound, have seen recent advances in various organic reactions, demonstrating their importance as reactants in diverse chemical processes (Chen et al., 2020).

Safety and Hazards

3-(3-Chlorophenyl)propiolic acid is classified as harmful if swallowed and may cause an allergic skin reaction . It can also cause serious eye damage . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes . Contaminated work clothing should not be allowed out of the workplace .

Mécanisme D'action

Target of Action

It is suggested that compounds with similar structures may interact with t-type calcium channels . These channels are crucial in various physiological processes, including neuronal firing, muscle contraction, and hormone secretion.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets, such as t-type calcium channels, leading to changes in intracellular calcium concentrations . This interaction could potentially modulate the activity of these channels, affecting the physiological processes they regulate.

Biochemical Pathways

Given its potential interaction with t-type calcium channels, it may influence calcium signaling pathways . Calcium signaling is a key regulator of numerous cellular functions, including cell proliferation, muscle contraction, and neurotransmission.

Result of Action

If it does interact with t-type calcium channels as suggested, it could potentially modulate intracellular calcium concentrations . This could have various downstream effects, depending on the specific cell type and physiological context.

Analyse Biochimique

Biochemical Properties

3-(3-Chlorophenyl)propiolic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as protein-tyrosine phosphatases, which are crucial for regulating cellular signaling pathways. The nature of these interactions often involves the inhibition of enzyme activity, which can lead to alterations in cellular processes. Additionally, this compound may interact with other proteins and biomolecules, influencing their function and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving protein-tyrosine phosphatases. This compound can alter gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes. These molecular interactions are critical for understanding the biochemical and cellular effects of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. Understanding the metabolic pathways of this compound is crucial for elucidating its biochemical and cellular effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its activity and function. The distribution of this compound within different cellular compartments is essential for understanding its overall impact on cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing this compound to specific compartments or organelles within the cell. The subcellular localization of this compound is critical for its interactions with biomolecules and its overall impact on cellular function .

Propriétés

IUPAC Name |

3-(3-chlorophenyl)prop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRTZPNZKFMZQDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90224692 | |

| Record name | 3-(3-Chlorophenyl)-2-propynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] | |

| Record name | 3-(3-Chlorophenyl)-2-propynoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3462 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

INSOL IN WATER; SOL IN HOT BENZENE, ACETIC ACID | |

| Record name | 3-(3-CHLOROPHENYL)-2-PROPYNOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM ACETIC ACID & BENZENE-PETROLEUM ETHER | |

CAS RN |

7396-28-3 | |

| Record name | 3-(3-Chlorophenyl)-2-propynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007396283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7396-28-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3-Chlorophenyl)-2-propynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-CHLOROPHENYL)-2-PROPYNOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N265Q95PV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(3-CHLOROPHENYL)-2-PROPYNOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

144.3-145.1 °C | |

| Record name | 3-(3-CHLOROPHENYL)-2-PROPYNOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-1-hydroxy-](/img/structure/B1346024.png)

![2-[(2-Nitrophenyl)amino]acetic acid](/img/structure/B1346026.png)

![p-[[p-(Phenylazo)phenyl]azo]phenol](/img/structure/B1346030.png)